molecular formula C21H22ClN3O2 B1681338 Tolfenpyrad CAS No. 129558-76-5

Tolfenpyrad

Cat. No. B1681338
M. Wt: 383.9 g/mol
InChI Key: WPALTCMYPARVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tolfenpyrad is a broad-spectrum insecticide and a miticide, with contact activity against target pests on eggs, larvae, nymphs, and adults . It also has anti-feeding activity on lepidopteran insects . It belongs to the pyrazole class of insecticides and was first approved in 2002 in Japan under the trade name of Hachi-hachi .


Synthesis Analysis

A molecular imprinted polymer using Tolfenpyrad as a template molecule was synthesized . The type of functional monomer and the ratio of functional monomer to template were predicted by density function theory .


Molecular Structure Analysis

The molecular structure of Tolfenpyrad is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

An analytical method for the determination of Tolfenpyrad in water was developed . The method was validated after one trial with insignificant modifications to the analytical method and sample preparation .


Physical And Chemical Properties Analysis

Tolfenpyrad has a molecular weight of 383.9 g/mol . It is a pyrazole insecticide, an aromatic amide, an aromatic ether, and an organochlorine compound .

Scientific Research Applications

Pest Control in Agriculture

Tolfenpyrad has been identified as an effective agent against various agricultural pests. Studies have demonstrated its bioefficacy in controlling pests like thrips in pomegranates and hoppers in mangoes, contributing to increased yield and quality of fruits. Notably, tolfenpyrad's application at specific dosages showed significantly lower survival rates of these pests, thereby reducing fruit damage and enhancing marketable fruit yield (Walunj, Joshi, & Attar, 2016). Similarly, it proved effective against hopper complexes in mangoes, outperforming other tested insecticides and ensuring higher yield (Babu & Singh, 2014).

Advanced Extraction and Determination Methods

Recent advancements in the synthesis and characterization of magnetic molecularly imprinted polymers (MMIPs) for the extraction and determination of tolfenpyrad in food products like lettuce have been explored. This novel approach employs computer-aided prediction and uses tolfenpyrad as a template molecule for creating highly selective polymers for tolfenpyrad extraction, indicating its potential in ensuring food safety and enhancing analytical performance (Chi et al., 2023).

Anthelmintic Properties

Tolfenpyrad has shown unexpected anthelmintic activity against parasitic nematodes such as Haemonchus contortus (barber's pole worm). This discovery opens up new avenues for the repurposing of tolfenpyrad as a veterinary medicine, especially considering its inhibitory effect on the larvae's motility, growth, and development, and its specific inhibition of complex I of the respiratory electron transport chain in arthropods. This finding is particularly significant as tolfenpyrad has already been tested for various pharmacokinetic and toxicity parameters, making it a promising candidate for hit-to-lead optimization or repurposing in veterinary medicine (Preston et al., 2016).

Residue Behavior and Risk Assessment

Several studies have focused on the residue behavior, transfer, and risk assessment of tolfenpyrad, particularly in tea cultivation. These studies assess the degradation dynamics of tolfenpyrad residues from the tea bushes to the cup, establishing its fast dissipation and low health risk. Additionally, the research emphasizes proper field management, manufacturing, and brewing processes to minimize the risk associated with tolfenpyrad residues, thereby ensuring consumer safety (Bai et al., 2021; Wang et al., 2021).

Safety And Hazards

Tolfenpyrad is harmful if swallowed or inhaled . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .

Future Directions

Tolfenpyrad is an example of a pyrazole insecticide and recently became available for horn fly control in an insecticide-impregnated ear tag . It is suggested that in vivo and in vitro assays are a useful guide in the development of new vector control products .

properties

IUPAC Name

4-chloro-5-ethyl-2-methyl-N-[[4-(4-methylphenoxy)phenyl]methyl]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-4-18-19(22)20(25(3)24-18)21(26)23-13-15-7-11-17(12-8-15)27-16-9-5-14(2)6-10-16/h5-12H,4,13H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPALTCMYPARVNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1Cl)C(=O)NCC2=CC=C(C=C2)OC3=CC=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057952
Record name Tolfenpyrad
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tolfenpyrad

CAS RN

129558-76-5
Record name Tolfenpyrad
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129558-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolfenpyrad [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129558765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolfenpyrad
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-5-carboxamide, 4-chloro-3-ethyl-1-methyl-N-[[4-(4-methylphenoxy)phenyl]methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.451
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLFENPYRAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OHA74571QT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,510
Citations
W Chi, H Mingyuan, D Fengshou, X Jun… - Ecotoxicology and …, 2021 - Elsevier
… a potent insecticide, tolfenpyrad, on C. septempunctata, we tested the sublethal effects of tolfenpyrad on all … For sublethal testing of the parent generation, the LR 50 of tolfenpyrad for C. …
Number of citations: 17 www.sciencedirect.com
AM Buzza, A Alyokhin - Arthropod Management Tests, 2018 - academic.oup.com
The CPB has the ability to build up resistance to chemicals; therefore, it is important to test new chemistries and to monitor the efficacy of existing compounds. The experiment tested …
Number of citations: 3 academic.oup.com
AF Wimer, CR Philips, TP Kuhar, JC Adams… - Advances in …, 2015 - scirp.org
… novel insecticide tolfenpyrad to L. decemlineata. Lab assays revealed that tolfenpyrad was … Potato field plots treated with tolfenpyrad had significantly fewer larvae, less defoliation, and …
Number of citations: 9 www.scirp.org
PA Stansly, B Kostyk - Arthrop. Manag. Tests, 2012 - swfrec.ifas.ufl.edu
… Tolfenpyrad in either formulation resulted in significant reduction of adults through 58 DAT, … DAT although not as much as either formulation of tolfenpyrad at 16 and 23 DAT. More adults …
Number of citations: 4 swfrec.ifas.ufl.edu
Q Wang, Z Sun, Z Huang, S Ma, K Chen, X Ju - Pesticide Biochemistry and …, 2023 - Elsevier
… In this study, we investigated the toxic effect of tolfenpyrad on silkworms and response of silkworms to tolfenpyrad stimulation. We firstly analysed the effect of sublethal tolfenpyrad …
Number of citations: 4 www.sciencedirect.com
CX Zhang, ZJ Wang, JJ Li, NM Wang… - … and Environmental Safety, 2022 - Elsevier
… Here we studied the effect of tolfenpyrad on C. sinica. The acute toxicity of tolfenpyrad to the second-instar larvae was determined and indicated that tolfenpyrad is a medium-risk …
Number of citations: 6 www.sciencedirect.com
AM Buzza, A Alyokhin - Arthropod Management Tests, 2023 - academic.oup.com
The CPB has the ability to build up resistance to chemicals; therefore, it is important to test new chemistries and to monitor the efficacy of existing compounds. The experiment was …
Number of citations: 2 academic.oup.com
T Tang, M Zhao, P Wang, Y Xiao… - Journal of Economic …, 2020 - academic.oup.com
… , thiamethoxam, and tolfenpyrad to D. … +tolfenpyrad were determined to screen the optimum ratio with the highest synergistic effect, whereas the mixture of thiamethoxam and tolfenpyrad …
Number of citations: 4 academic.oup.com
PA Stansly, JA Qureshi, BC Kostyk - Arthropod Management …, 2013 - swfrec.ifas.ufl.edu
ACP and CLM are key pests of Florida citrus due to their roles in the spread of two devastating citrus diseases. Asian citrus psyllid is a vector of citrus greening disease or “…
Number of citations: 2 swfrec.ifas.ufl.edu
W Hikiji, K Yamaguchi, K Saka, M Hayashida… - Journal of forensic and …, 2013 - Elsevier
The authors present a fatal case of poisoning with Tolfenpyrad (TFP), a pesticide first approved in Japan in 2002. A man in his fifties was found dead in the supine position at his son's …
Number of citations: 21 www.sciencedirect.com

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